molecular formula C12H11ClN2 B13069197 2-chloro-N-(pyridin-3-ylmethyl)aniline

2-chloro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B13069197
M. Wt: 218.68 g/mol
InChI Key: MKRRDDIXKHFTDK-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-3-ylmethyl group and a chlorine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-chloro-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the chlorine atom and the pyridin-3-ylmethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11ClN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2

InChI Key

MKRRDDIXKHFTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CC=C2)Cl

Origin of Product

United States

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